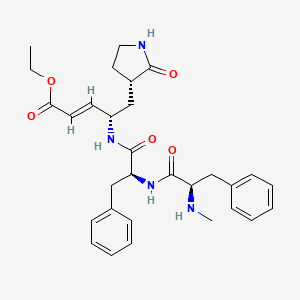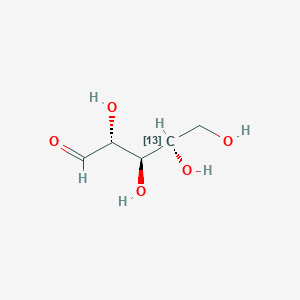
D-Ribose-13C-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Ribose-13C-4 is a stable isotope-labeled compound of D-Ribose, where four carbon atoms are replaced with the carbon-13 isotope. D-Ribose is a naturally occurring sugar that plays a crucial role in the energy production of cells, particularly as a component of adenosine triphosphate (ATP). The labeled version, this compound, is primarily used in scientific research to trace metabolic pathways and study biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Ribose-13C-4 involves the incorporation of carbon-13 into the ribose molecule. One common method is the chemical synthesis starting from labeled precursors such as [13C]methane. The process involves multiple steps, including protection and deprotection of functional groups, and careful control of reaction conditions to ensure the incorporation of the isotope at the desired positions .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms. These microorganisms are cultured in media containing carbon-13 labeled substrates, which they metabolize to produce this compound. The product is then extracted and purified through a series of chromatographic techniques to achieve high purity .
化学反応の分析
Types of Reactions
D-Ribose-13C-4 undergoes various chemical reactions, including:
Oxidation: Converts this compound to ribonic acid derivatives.
Reduction: Produces reduced forms such as ribitol.
Substitution: Involves replacing hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Typically uses oxidizing agents like nitric acid or bromine water under controlled conditions.
Reduction: Employs reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Utilizes reagents like acyl chlorides or alkyl halides in the presence of catalysts.
Major Products
Oxidation: Ribonic acid derivatives.
Reduction: Ribitol.
Substitution: Various substituted ribose derivatives depending on the reagents used.
科学的研究の応用
D-Ribose-13C-4 is widely used in scientific research due to its labeled carbon atoms, which allow for precise tracking in metabolic studies. Some key applications include:
Chemistry: Used as a tracer in studying carbohydrate metabolism and enzymatic reactions.
Biology: Helps in understanding the role of ribose in nucleic acid synthesis and energy metabolism.
Medicine: Investigated for its potential in treating conditions like chronic fatigue syndrome and heart disease by enhancing ATP production.
Industry: Utilized in the development of pharmaceuticals and nutritional supplements.
作用機序
D-Ribose-13C-4 exerts its effects by participating in the pentose phosphate pathway, a crucial metabolic pathway for the production of nucleotides and nucleic acids. It serves as a precursor for the synthesis of ATP, which is essential for cellular energy. The labeled carbon atoms allow researchers to trace the metabolic fate of ribose and understand its role in various biochemical pathways .
類似化合物との比較
Similar Compounds
D-Ribose-13C-5: Another labeled form with five carbon-13 atoms.
D-Glucose-13C-6: A labeled glucose molecule used for similar metabolic studies.
D-Ribose-1-13C: Labeled at a specific carbon position for targeted studies
Uniqueness
D-Ribose-13C-4 is unique due to its specific labeling pattern, which provides detailed insights into the metabolic pathways involving ribose. This specificity makes it particularly valuable for studying the dynamics of ribose metabolism and its role in energy production .
特性
分子式 |
C5H10O5 |
|---|---|
分子量 |
151.12 g/mol |
IUPAC名 |
(2R,3R,4R)-2,3,4,5-tetrahydroxy(413C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i4+1 |
InChIキー |
PYMYPHUHKUWMLA-NVOUMLGNSA-N |
異性体SMILES |
C([13C@H]([C@H]([C@H](C=O)O)O)O)O |
正規SMILES |
C(C(C(C(C=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


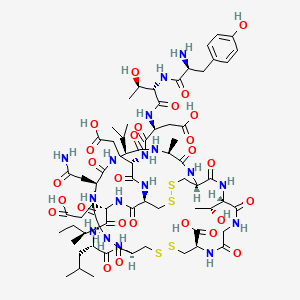
![1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401203.png)

![5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate-d3](/img/structure/B12401212.png)




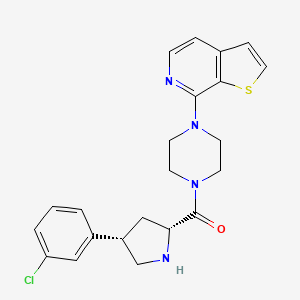

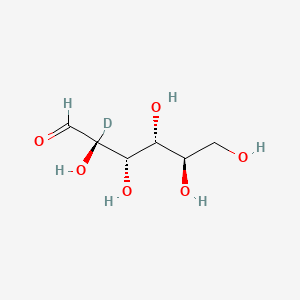

![5-[[2-[Bis(2-pyridinylmethyl)amino]ethyl]amino]-2',7'-difluoro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B12401253.png)
